![molecular formula C5H11Br2N3S B3102780 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide CAS No. 142437-66-9](/img/structure/B3102780.png)
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide
Overview
Description
“4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide” is also known as S-(2-Aminoethyl)isothiourea dihydrobromide, commonly referred to as AET . It is an isothiouronium-group-containing reducing agent with textbook uses as a disulfide reducing agent . It does not have a free thiol group (-SH) like 2-mercaptoethanol and dithiothreitol (DTT), but it reacts with water to decompose transiently into thiol intermediates .
Scientific Research Applications
Synthetic Applications
A study by Colella et al. (2018) introduced a synthetic protocol utilizing 1,3-dibromo-1,1-difluoro-2-propanone for the chemoselective preparation of thiazoles, highlighting its potential in drug discovery programs through the introduction of a bromodifluoromethyl group at the C4 of the thiazole ring. This approach demonstrates the utility of thiazole derivatives in synthesizing biologically relevant compounds (Colella et al., 2018).
Material Science and Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for their corrosion inhibition performances on iron, indicating the significance of these compounds in protecting metals against corrosion, a crucial aspect in material preservation and industrial applications (Kaya et al., 2016).
Biological Applications
Research by Kubba and Rahim (2018) involved synthesizing and evaluating the antimicrobial activity of thiazole derivatives, demonstrating moderate to high activity against various bacterial and fungal strains. This study underscores the potential of thiazole compounds in developing new antimicrobial agents (Kubba & Rahim, 2018).
Drug Delivery Systems
Asela et al. (2017) developed a novel system for drug transport using gold nanoparticles stabilized with a complex of β-cyclodextrin and a thiazole derivative. This research illustrates the innovative approaches in drug delivery systems, enhancing the solubility and stability of therapeutic compounds (Asela et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
This compound acts as an inhibitor of NOS . It interacts with the enzyme, preventing it from catalyzing the production of nitric oxide. This inhibition can lead to changes in the physiological processes that rely on nitric oxide signaling .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, the reduction in nitric oxide production can impact the vasodilation process , leading to changes in blood pressure and blood flow . Additionally, it can affect neurotransmission and immune responses , as nitric oxide plays a role in these processes .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The inhibition of NOS by this compound leads to a decrease in nitric oxide production. This can result in altered vasodilation , potentially affecting blood pressure and blood flow . It can also impact neurotransmission and immune responses , given the role of nitric oxide in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its action
properties
IUPAC Name |
4-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2BrH/c6-2-1-4-3-9-5(7)8-4;;/h3H,1-2,6H2,(H2,7,8);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRCDTXRYODNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCN.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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